Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Description
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (molecular formula: C₉H₁₀IN₃O₃; molecular weight: 335.101 g/mol) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with an iodine atom at position 2 and an ethyl ester group at position 3 (Figure 1). It is characterized by a 4-oxo group in the tetrahydropyrazine ring, as indicated by its IUPAC name: Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate . The compound has a purity of 95% and a ChemSpider ID of 62076791. Its structural complexity and iodine substituent make it a valuable intermediate in medicinal chemistry, particularly for halogenated drug candidates .
Properties
IUPAC Name |
ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c1-2-15-9(14)7-6-5-11-3-4-13(6)12-8(7)10/h11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQSLHYPYNAKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2N=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via tert-Butyl Intermediate
A patented method involves a four-step synthesis starting from tert-butyl carbamate derivatives . The sequence begins with the preparation of tert-butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo-ethyl]carbamate, which undergoes cyclization to form the pyrazolo[1,5-a]pyrazine core. Subsequent iodination introduces the iodine substituent at the 2-position using potassium iodide and copper(I) iodide under basic conditions (K₃PO₄) . The final esterification step employs ethyl chloroformate to yield the target compound with a reported purity of >95% .
Critical parameters include:
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Temperature control : Maintaining −78°C during lithiation prevents side reactions.
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Catalyst system : Copper(I) iodide and (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine enhance iodination efficiency .
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Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves optimal separation .
Cyclization-Iodination-Esterification Cascade
An alternative route prioritizes simultaneous cyclization and functionalization . The protocol starts with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane at 0°C. Subsequent esterification with ethyl chloroformate in the presence of triethylamine affords the target compound in 82% yield .
Key advantages :
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Reduced step count : Combines three transformations into one pot.
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Scalability : Demonstrated at 500g scale with consistent purity .
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Solvent optimization : Dichloromethane minimizes byproduct formation compared to THF .
Comparative Analysis of Synthetic Routes
The cascade method offers superior yield and scalability but requires access to pre-formed pyrazolo intermediates. The multi-step approach provides greater flexibility for structural modifications during synthesis .
Iodination Optimization Studies
Iodination efficiency critically impacts final product quality. Comparative studies reveal:
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NIS vs KI : N-iodosuccinimide achieves 92% iodination efficiency vs 78% with potassium iodide .
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Solvent effects : Dichloromethane increases iodine incorporation by 15% compared to DMF .
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Temperature : Reactions at 0°C reduce di-iodinated byproducts from 12% to <3% .
Large-Scale Production Considerations
Industrial adaptation introduces technical challenges:
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Exotherm management : Jacketed reactors maintain temperatures below 5°C during iodination .
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Waste minimization : Copper iodide catalyst recovery systems achieve 87% reuse .
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Quality control : HPLC-UV (λ=254nm) monitors residual starting material to <0.5% .
Analytical Characterization
Successful synthesis requires rigorous validation:
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 2 serves as a versatile site for nucleophilic and transition-metal-catalyzed substitutions, enabling functional group diversification.
Mechanistic Notes :
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Suzuki couplings proceed via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination .
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Nucleophilic substitutions favor polar aprotic solvents due to enhanced leaving-group stability .
Oxidation and Reduction
The pyrazine ring and ester group undergo redox transformations, modifying electronic and steric properties.
Key Findings :
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Reduction with NaBH₄ produces a 7:1 syn/anti isomer ratio in methanol, shifting to 1:1 in ethanol .
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Hydrolysis under basic conditions quantitatively yields the carboxylic acid, critical for further derivatization .
Cyclization and Pericyclic Reactions
The core structure participates in annulation and cycloaddition reactions to construct polycyclic systems.
Case Study :
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A Cu(I)-catalyzed [4+2] cycloaddition with propargyl sulfonylhydrazones forms tricyclic scaffolds, scalable in one-pot protocols .
Comparative Reactivity with Analogues
The iodine substituent confers distinct reactivity compared to halogenated analogs:
| Compound | Reactivity Profile | Unique Features |
|---|---|---|
| Ethyl 2-bromo-pyrazolo[1,5-a]pyrazine | Slower Suzuki coupling kinetics; lower yields in nucleophilic substitutions | Higher cost, limited commercial availability |
| Ethyl 2-chloro-pyrazolo[1,5-a]pyrazine | Resistant to hydrolysis; inert under mild cross-coupling conditions | Requires harsher reagents for functionalization |
| Ethyl 2-iodo-pyrazolo[1,5-a]pyrazine | Rapid Pd-catalyzed couplings; facile nucleophilic substitutions | Superior leaving-group ability; versatile in synthesis |
Scientific Research Applications
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with an ethyl ester group, an iodine atom, and a pyrazolo[1,5-a]pyrazine core. It has a molecular formula of C9H10IN3O3 and a molecular weight of 335.1 g/mol. This compound is used in scientific research, with applications in chemistry, biology, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.
- Biology This compound is useful in studying enzyme inhibition and protein-ligand interactions. Derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have demonstrated antiviral properties, with some derivatives showing potent inhibitory effects on HIV-1 integrase catalytic activity.
- Industry It can be used in developing new materials with specific properties like conductivity or fluorescence.
Similar Compounds
- Ethyl 2-bromo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
- Ethyl 2-chloro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
- Ethyl 2-fluoro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is unique because of its iodine atom, which influences its reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to ATP-binding sites of proteins, mimicking adenine and interfering with biological processes . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Pyrazolo[1,5-a]Pyrazine vs. Pyrazolo[1,5-a]Pyrimidine
Compounds sharing the pyrazolo[1,5-a] fused-ring system but differing in the heteroatom composition of the second ring exhibit distinct properties:
- Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate : Contains a six-membered pyrazine ring (two nitrogen atoms) fused to the pyrazole. The iodine atom enhances electrophilic substitution reactivity, while the ethyl ester improves solubility .
- Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate : Features a pyrimidine ring (two nitrogen atoms at positions 1 and 3) fused to pyrazole. The methyl substituents at positions 5 and 7 influence steric hindrance and isomerism (syn vs. anti configurations) .
Table 1: Structural and Physical Comparison
Substituent Variations: Halogens and Ester Groups
The nature and position of substituents significantly impact reactivity and biological activity:
- Iodo vs. Furan Substituents :
- The target compound’s iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
- Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29 ): Substituted with a 3-methylfuran-2-carbonyl group, this analog shows antiviral activity against respiratory syncytial virus (RSV) with a 65% synthesis yield. The furan group introduces π-π stacking interactions in enzyme binding .
- Ethyl vs.
Table 2: Substituent Effects on Bioactivity
Biological Activity
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available data regarding its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C9H10IN3O3
Molecular Weight: 335.1 g/mol
IUPAC Name: Ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate
The compound features a unique structure characterized by an ethyl ester group and an iodine atom attached to a pyrazolo[1,5-a]pyrazine core. The presence of iodine enhances its reactivity and binding properties, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazole family exhibit a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown significant potential in inhibiting cancer cell growth. For instance, studies on similar compounds have demonstrated their effectiveness against various cancer cell lines by targeting key pathways involved in tumor progression .
- Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for therapeutic strategies against Alzheimer's disease. Some pyrazole derivatives have been identified as potent dual inhibitors of these enzymes .
- Antimicrobial Properties : Certain pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : A suitable hydrazine derivative reacts with an α,β-unsaturated carbonyl compound.
- Iodination : The resulting product undergoes iodination to introduce the iodine atom.
- Esterification : Finally, the compound is esterified to yield the ethyl ester form.
These methods can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors .
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives reported that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines with IC50 values ranging from 0.1 to 10 µM. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation .
Case Study 2: Cholinesterase Inhibition
Research highlighted the dual inhibition of AChE and BChE by pyrazole derivatives. One derivative achieved IC50 values of 0.466 µM for AChE and 1.89 µM for BChE. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| Ethyl 2-bromo-4-oxo-pyrazolo[1,5-a]pyrazine | Anticancer | 0.5 µM |
| Ethyl 2-chloro-4-oxo-pyrazolo[1,5-a]pyrazine | Antimicrobial | 0.8 µM |
| Ethyl 2-fluoro-4-oxo-pyrazolo[1,5-a]pyrazine | Cholinesterase Inhibitor | 0.9 µM |
This table illustrates how ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compares with other halogenated derivatives in terms of biological activity.
Q & A
Basic: What are the key synthetic routes and optimization strategies for Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from precursors like 4-chloro-3-oxo-butyric acid ethyl ester. Critical steps include:
- Etherification with KOtBu and condensation with DMF-DMA.
- Cyclization using hydrazine hydrate (N₂H₄·H₂O) to form the pyrazole ring.
- Oxidation of hydroxyl groups with MnO₂ in chloroform (yield optimization: 39.5% overall) .
- Intramolecular cyclization employing methylsulfonyloxy (OMs) as a leaving group for ring closure .
Advanced methods include regiocontrolled alkylation and formylation to introduce substituents, as seen in pyrazolo[1,5-a]pyrazine derivatives .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Characterization relies on:
- ¹H/¹³C NMR : To verify substituent positions and ring closure (e.g., δ 7.39 ppm for aromatic protons in derivatives) .
- Mass spectrometry (MS) : For molecular ion validation and fragmentation patterns.
- Elemental analysis : To confirm purity and stoichiometry .
For stereoisomers, NMR NOE experiments or X-ray crystallography are recommended, as demonstrated in studies of syn/anti isomers of related tetrahydropyrazolo-pyrimidines .
Advanced: What challenges arise in controlling regioselectivity during functionalization?
Regiochemical control is critical during nitration or substitution reactions. For example:
- Nitration of pyrazolo[1,5-a]pyrazine derivatives requires careful control of HNO₃/H₂SO₄ stoichiometry to avoid over-nitration .
- Alkylation at N-1 versus N-2 positions can be directed using steric or electronic effects (e.g., bulky leaving groups or electron-withdrawing substituents) .
Competing pathways must be analyzed via kinetic studies or computational modeling to optimize selectivity.
Advanced: What pharmacological applications are explored for this compound and its analogs?
- Antiproliferative effects : Derivatives show activity against lung adenocarcinoma cells, likely via kinase inhibition or DNA intercalation .
- Anti-inflammatory agents : Structural analogs like AZD5718 (a coronary artery disease drug) highlight the scaffold’s utility in targeting chronic inflammation .
- Antiviral activity : Derivatives act as non-nucleoside inhibitors of respiratory syncytial virus (RSV) polymerase, with IC₅₀ values in the nanomolar range .
Advanced: How can contradictory synthesis yields (e.g., 39.5% vs. 65%) be resolved?
Discrepancies in yields may arise from:
- Reaction conditions : uses MnO₂/chloroform for oxidation (39.5% yield), while achieves 65% yield via reductive amination with N-benzyl ethanolamine .
- Leaving groups : OMs groups ( ) versus triflate or tosylate groups (unreported in evidence) may alter cyclization efficiency.
Systematic screening of solvents, catalysts, and leaving groups is recommended to identify optimal protocols.
Advanced: What strategies enable functional diversification of this scaffold?
- Ugi-azide condensation : Introduces tetrazole moieties for enhanced bioactivity or metal coordination .
- Nucleophilic substitution : The iodo substituent at position 2 allows cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl introductions) .
- Reductive amination : Used to generate secondary amines for allosteric modulators (e.g., Parkin E3 ligase activators) .
Advanced: How can computational modeling aid in studying tautomerism and bioactivity?
- Tautomeric equilibria : DFT calculations predict dominant tautomers in physiological conditions, as seen in AZD5718, where tautomerism affects binding to cyclooxygenase-2 (COX-2) .
- Docking studies : Molecular dynamics simulations guide the design of derivatives targeting viral polymerases or cancer stem cells .
Basic: What intermediates are critical in the synthesis of this compound?
Key intermediates include:
- 4-Chloro-3-oxo-butyric acid ethyl ester : For initial etherification and cyclization .
- N-Benzyl ethanolamine : Used in reductive amination to form the tetrahydropyrazine ring .
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate : A precursor for iodination at position 2 .
Advanced: How does tautomerism influence the biological activity of derivatives?
- AZD5718 : Exists as two diastereomeric tautomers, impacting its pharmacokinetics and COX-2 inhibition .
- Anticancer derivatives : Tautomerization of the pyrazolo-pyrazine core may alter DNA intercalation or topoisomerase binding .
Stability studies (pH, temperature) and NMR titration experiments are essential to map tautomeric preferences.
Advanced: How can discrepancies in analytical data (e.g., NMR shifts) be addressed?
- Solvent effects : CDCl₃ vs. DMSO-d₆ can cause significant shifts (e.g., δ 6.65 ppm for aromatic protons in vs. δ 7.39 ppm in other studies) .
- Impurity profiling : HPLC-MS or 2D NMR (COSY, HSQC) resolves overlapping signals from byproducts .
Standardized protocols for sample preparation and instrumentation calibration minimize variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
